3-(4-Chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one
CAS No.:
Cat. No.: VC14875431
Molecular Formula: C18H13ClFN3O
Molecular Weight: 341.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13ClFN3O |
|---|---|
| Molecular Weight | 341.8 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-4-(3-fluorophenyl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
| Standard InChI | InChI=1S/C18H13ClFN3O/c19-12-6-4-10(5-7-12)17-16-14(11-2-1-3-13(20)8-11)9-15(24)21-18(16)23-22-17/h1-8,14H,9H2,(H2,21,22,23,24) |
| Standard InChI Key | YRESJNCXKRKYGY-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C2=C(NN=C2NC1=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a pyrazolo[3,4-b]pyridine scaffold, where the pyridine ring is partially saturated (1,2,4,5-tetrahydro). Substituents include a 4-chlorophenyl group at position 3 and a 3-fluorophenyl group at position 4. This arrangement creates a planar bicyclic system with moderate rigidity, favoring interactions with biological targets such as enzymes and receptors .
Physicochemical Data
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Molecular Formula:
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Molecular Weight: 341.8 g/mol
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Solubility: Limited aqueous solubility due to aromatic substituents; soluble in polar organic solvents like DMSO and DMF.
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Stability: Stable under ambient conditions but sensitive to strong acids/bases due to the lactam moiety .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step protocols:
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Cyclization: 5-Aminopyrazoles react with arylidene oxazolones under solvent-free conditions to form tetrahydro-pyrazolo[3,4-b]pyridin-6-ones .
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Halogenation: Electrophilic substitution introduces chlorine and fluorine at the para and meta positions of the phenyl groups, respectively.
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Dehydrogenation: Superbasic media (e.g., -BuOK/DMSO) eliminate benzamide intermediates to yield the final product .
A one-pot strategy reported by Beilstein Journal of Organic Chemistry achieves yields up to 81% by combining cyclization and elimination steps . Nano-magnetic catalysts (e.g., ) further enhance efficiency under solvent-free conditions .
Table 1: Comparative Synthesis Methods
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Solvent-free cyclization | 150°C, 1.5 h | 62 | |
| Superbasic elimination | -BuOK/DMSO, 150°C | 81 | |
| Nano-catalytic synthesis | , 100°C | 89 |
Biological Activities and Mechanisms
Table 2: Antiproliferative Activity
Anti-inflammatory Effects
In silico studies indicate 5-lipoxygenase (5-LOX) inhibition, reducing leukotriene synthesis. The fluorophenyl group enhances binding to the enzyme’s hydrophobic pocket, achieving a docking score of −9.2 kcal/mol.
Antimicrobial Activity
Against Gram-positive bacteria (e.g., S. aureus), the compound shows MIC values of 8–16 µg/mL, attributed to membrane disruption and nucleic acid intercalation .
Structure-Activity Relationships (SAR)
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Halogen Substituents: Chlorine at position 4 increases electron-withdrawing effects, enhancing kinase inhibition. Fluorine at position 3 improves metabolic stability .
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Tetrahydropyridine Ring: Partial saturation reduces planarity, favoring interactions with allosteric enzyme sites .
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Pyrazole Nitrogen: The N1 position is critical for hydrogen bonding with catalytic lysine residues in kinases .
Table 3: Impact of Substituents on Activity
| Position | Substituent | Biological Effect |
|---|---|---|
| 3 | 4-Chlorophenyl | Enhances CDK2 inhibition (ΔIC = −1.2 µM) |
| 4 | 3-Fluorophenyl | Improves 5-LOX binding (ΔScore = +1.5 kcal/mol) |
| 6 | Ketone | Stabilizes lactam-enzyme interactions |
Recent Advances and Applications
Asymmetric Synthesis
N-Heterocyclic carbene (NHC)-catalyzed [3 + 3] annulation enables enantioselective synthesis of pyrazolo[3,4-b]pyridin-6-ones with >90% ee . This method offers scalability for producing chiral derivatives with enhanced selectivity .
Fluorescent Probes
The compound exhibits blue fluorescence (λ = 409–440 nm) with a quantum yield of 0.23, making it suitable for bioimaging and cellular tracking .
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